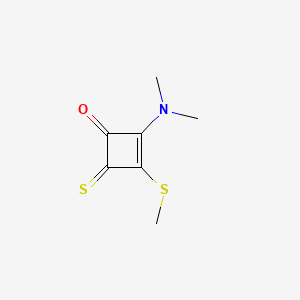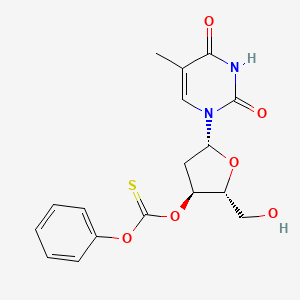
2-(Dimethylamino)-3-(methylthio)-4-thioxo-2-cyclobuten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-3-(methylthio)-4-thioxo-2-cyclobuten-1-one is a complex organic compound with a unique structure that includes a cyclobutenone ring substituted with dimethylamino, methylthio, and thioxo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-3-(methylthio)-4-thioxo-2-cyclobuten-1-one typically involves multi-step organic reactions. One common method includes the reaction of dimethylamine with a suitable precursor, followed by the introduction of methylthio and thioxo groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)-3-(methylthio)-4-thioxo-2-cyclobuten-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The dimethylamino and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
2-(Dimethylamino)-3-(methylthio)-4-thioxo-2-cyclobuten-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-(Dimethylamino)-3-(methylthio)-4-thioxo-2-cyclobuten-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups can participate in various chemical interactions, influencing biological pathways and processes. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications and biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A related compound used in polymer chemistry and materials science.
Methanethiol-bridged benzimidazole derivatives: Compounds with similar sulfur-containing functional groups and potential biological activities.
Uniqueness
2-(Dimethylamino)-3-(methylthio)-4-thioxo-2-cyclobuten-1-one stands out due to its unique combination of functional groups and the cyclobutenone ring structure
Propriétés
Numéro CAS |
80179-67-5 |
|---|---|
Formule moléculaire |
C7H9NOS2 |
Poids moléculaire |
187.3 g/mol |
Nom IUPAC |
2-(dimethylamino)-3-methylsulfanyl-4-sulfanylidenecyclobut-2-en-1-one |
InChI |
InChI=1S/C7H9NOS2/c1-8(2)4-5(9)6(10)7(4)11-3/h1-3H3 |
Clé InChI |
FQUOLWGCPIHCAK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C(=S)C1=O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)












